3-Ethyl-2,5-dimethylpyrazine-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

141.22 g/mol |

IUPAC Name |

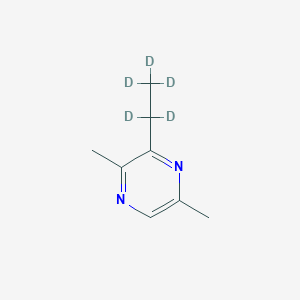

2,5-dimethyl-3-(1,1,2,2,2-pentadeuterioethyl)pyrazine |

InChI |

InChI=1S/C8H12N2/c1-4-8-7(3)9-5-6(2)10-8/h5H,4H2,1-3H3/i1D3,4D2 |

InChI Key |

WHMWOHBXYIZFPF-SGEUAGPISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=NC(=CN=C1C)C |

Canonical SMILES |

CCC1=NC(=CN=C1C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-2,5-dimethylpyrazine-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,5-dimethylpyrazine-d5 is the deuterated form of 3-ethyl-2,5-dimethylpyrazine (B149181), a naturally occurring alkylpyrazine found in a variety of thermally processed foods where it contributes to the characteristic nutty, roasted, and cocoa-like aromas.[1] Beyond its role as a significant flavor compound, 3-ethyl-2,5-dimethylpyrazine is also involved in chemical communication, acting as a trail pheromone component in certain ant species.[2] The incorporation of deuterium (B1214612) (d5) into the ethyl group creates a stable, isotopically labeled internal standard, invaluable for quantitative studies using mass spectrometry-based methods, such as stable isotope dilution analysis (SIDA).[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, with a focus on its application in research and development.

Chemical and Physical Properties

Table 1: General Chemical Properties of 3-Ethyl-2,5-dimethylpyrazine

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | [NIST] |

| Molecular Weight | 136.19 g/mol | [NIST] |

| CAS Number | 13360-65-1 | [NIST] |

| IUPAC Name | 3-Ethyl-2,5-dimethylpyrazine | [NIST] |

| Synonyms | 2,5-Dimethyl-3-ethylpyrazine, 2-Ethyl-3,6-dimethylpyrazine | [NIST] |

Table 2: Physical Properties of 3-Ethyl-2,5-dimethylpyrazine

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [Thermo Fisher Scientific] |

| Boiling Point | 180-181 °C | [ChemicalBook] |

| Density | 0.965 g/mL at 25 °C | [ChemicalBook] |

| Refractive Index | 1.5015 at 20 °C | [ChemicalBook] |

| Flash Point | 66 °C (150.8 °F) | [Thermo Fisher Scientific] |

| Solubility | Slightly soluble in chloroform (B151607) and ethyl acetate (B1210297) | [ChemBK] |

Experimental Protocols

Chemical Synthesis of 3-Ethyl-2,5-dimethylpyrazine

A common method for the synthesis of 3-ethyl-2,5-dimethylpyrazine is the Minisci-type reaction, which involves the ethylation of 2,5-dimethylpyrazine (B89654).[5]

Materials:

-

2,5-Dimethylpyrazine

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Concentrated sulfuric acid (98%)

-

Hydrogen peroxide (30%)

-

n-Propionaldehyde

-

Ethyl acetate

-

Petroleum ether

-

Sodium hydroxide (B78521) (NaOH)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a reaction vessel, combine 2,5-dimethylpyrazine and ferrous sulfate heptahydrate in water and cool in an ice bath.

-

Slowly add concentrated sulfuric acid while maintaining a low temperature.

-

Add hydrogen peroxide dropwise, continuing to cool the reaction.

-

Add a portion of n-propionaldehyde and raise the temperature to 50-60°C to initiate the reaction.

-

Add the remaining n-propionaldehyde portion-wise over several hours. The reaction is typically monitored by thin-layer chromatography and runs for approximately 5-6 hours.

-

After completion, cool the reaction mixture and extract with ethyl acetate.

-

Adjust the pH of the aqueous phase to approximately 8 with a sodium hydroxide solution.

-

Perform further extractions with ethyl acetate.

-

Combine the organic phases, dry, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield pure 3-ethyl-2,5-dimethylpyrazine.[5][6]

Chemoenzymatic Synthesis from L-Threonine

A chemoenzymatic route for the synthesis of 3-ethyl-2,5-dimethylpyrazine has been developed, offering a more sustainable approach.[7][8] This method utilizes the enzymes L-threonine 3-dehydrogenase (TDH) and 2-amino-3-ketobutyrate CoA ligase (KBL).

Reaction Overview:

-

L-threonine is oxidized by TDH to produce 2-amino-3-ketobutyrate.

-

2-amino-3-ketobutyrate can then follow two pathways:

-

Spontaneous decarboxylation to form aminoacetone.

-

Cleavage by KBL to yield glycine (B1666218) and acetyl-CoA (at high CoA concentrations) or conversion to acetaldehyde (B116499) (at low CoA concentrations).

-

-

Two molecules of aminoacetone and one molecule of acetaldehyde condense to form 3-ethyl-2,5-dimethylpyrazine.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard technique for the analysis of volatile compounds like alkylpyrazines.[9][10]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-1, ZB-5MS, DB-624, or ZB-WAXplus).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40-50°C, hold for 2-5 minutes.

-

Ramp: Increase to 230-250°C at a rate of 3-5°C/min.

-

-

Mass Spectrometer:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Sample Preparation: For complex matrices like food samples, a sample preparation step such as solid-phase microextraction (SPME) or solvent extraction is typically required to isolate and concentrate the pyrazines before GC-MS analysis. For quantitative analysis using this compound, a known amount of the deuterated standard is added to the sample before extraction.

Signaling Pathways and Logical Relationships

Biosynthesis of 3-Ethyl-2,5-dimethylpyrazine from L-Threonine

The chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine from L-threonine involves a series of enzymatic and spontaneous reactions. The following diagram illustrates this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Convenient synthesis of stable deuterium-labeled alkylpyrazines for use in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Ethyl-2,5-diMethylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 6. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: Physical and Chemical Characteristics of 3-Ethyl-2,5-dimethylpyrazine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 3-Ethyl-2,5-dimethylpyrazine-d5. This deuterated stable isotope-labeled compound is primarily utilized as an internal standard in analytical applications, particularly in mass spectrometry-based methods for the quantification of its non-deuterated analogue. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, facilitating its use in isotope dilution assays.

Chemical Identity and Properties

This compound is a deuterated form of 3-Ethyl-2,5-dimethylpyrazine, a naturally occurring volatile compound found in some foods.[1] The deuterium labeling is typically on the ethyl group.

| Property | Value | Source |

| Chemical Name | 3-(ethyl-d5)-2,5-dimethylpyrazine | N/A |

| Synonyms | This compound | [2] |

| Molecular Formula | C₈H₇D₅N₂ | N/A |

| Molecular Weight | 141.23 g/mol | N/A |

| CAS Number | Not available | N/A |

Physical Characteristics

Note: The following data pertains to the non-deuterated (h5) form of the compound and should be considered as a close approximation for the d5 variant.

| Property | Value | Source |

| Appearance | Colorless to pale yellow oil | |

| Boiling Point | 180-181 °C (at 760 mmHg) | [3] |

| Density | 0.965 g/mL (at 25 °C) | [3] |

| Refractive Index (n²⁰/D) | 1.5015 | [3] |

| Solubility | Slightly soluble in chloroform (B151607) and ethyl acetate |

Handling and Storage

Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage is at room temperature for continental US, but may vary elsewhere.[2] For long-term storage, it is advisable to store under inert gas.

Safety: The non-deuterated form is harmful if swallowed and is irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed.

Experimental Protocols

The characterization and quantification of this compound and its non-deuterated counterpart typically involve chromatographic and mass spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

This is a primary method for the analysis of volatile compounds like pyrazines.

-

Objective: To confirm the identity and determine the purity of this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

-

Methodology:

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

-

-

Expected Results: The chromatogram should show a single major peak corresponding to the deuterated compound. The mass spectrum will show a molecular ion peak (M+) at m/z 141 and a fragmentation pattern that can be compared to the non-deuterated standard (M+ at m/z 136).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is used to confirm the structure and the position of the deuterium labels.

-

Objective: To verify the molecular structure and confirm the location of the deuterium atoms.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

¹H NMR: The proton spectrum will show signals corresponding to the protons on the pyrazine (B50134) ring and the methyl groups. The signal for the ethyl group will be significantly reduced or absent, confirming deuteration at this position.

-

²H NMR (Deuterium NMR): A deuterium spectrum will show a signal corresponding to the deuterated ethyl group, confirming the presence and location of the deuterium.

-

¹³C NMR: The carbon spectrum will show signals for all eight carbon atoms. The signals for the carbons in the deuterated ethyl group may show coupling to deuterium.

-

Diagrams

Caption: Characterization workflow for this compound.

References

A Technical Guide to the Isotopic Purity and Enrichment of 3-Ethyl-2,5-dimethylpyrazine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of 3-Ethyl-2,5-dimethylpyrazine-d5. This deuterated analog of a common flavor and aroma compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document details the synthesis, purification, and analytical methodologies used to characterize this stable isotope-labeled compound.

Introduction to this compound

This compound is a stable isotope-labeled version of 3-Ethyl-2,5-dimethylpyrazine, where five hydrogen atoms on the ethyl group have been replaced with deuterium (B1214612) atoms. This isotopic substitution provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry. The efficacy and reliability of this compound in research settings are critically dependent on its isotopic purity and enrichment.

Isotopic Purity refers to the percentage of the material that consists of the desired deuterated molecule, in this case, this compound.[1]

Isotopic Enrichment quantifies the percentage of deuterium at the specified labeled positions within the molecule. For a compound to be effective, high levels of both isotopic purity and enrichment are essential to ensure accurate and reproducible experimental outcomes.[1]

Quantitative Data on Isotopic Purity and Enrichment

While a specific certificate of analysis for a single batch of this compound is not publicly available, the following tables represent typical specifications for commercially available deuterated compounds of similar complexity, based on common analytical techniques.[2][3][4][5]

Table 1: Typical Isotopic Purity and Enrichment Specifications for this compound

| Parameter | Specification | Method of Analysis |

| Chemical Purity | ≥98% | Gas Chromatography (GC) |

| Isotopic Purity (d5) | ≥99% | Mass Spectrometry (MS) |

| Isotopic Enrichment | ≥99 atom % D | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) |

Table 2: Representative Isotopic Distribution Data for this compound

| Isotopologue | Relative Abundance (%) |

| d5 | >99 |

| d4 | <1 |

| d3 | <0.1 |

| d2 | <0.1 |

| d1 | <0.1 |

| d0 (unlabeled) | <0.1 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic addition of a deuterated Grignard reagent to a chloropyrazine derivative.[6] This method allows for the specific introduction of the deuterated ethyl group.

Materials:

-

2-Chloro-3,6-dimethylpyrazine

-

Magnesium turnings

-

Ethyl-d5 bromide (bromoethane-d5)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of ethyl-d5 bromide in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture gently for 30-60 minutes to ensure complete formation of the ethyl-d5-magnesium bromide Grignard reagent.

-

Coupling Reaction: Cool the Grignard reagent to 0°C. Slowly add a solution of 2-chloro-3,6-dimethylpyrazine in anhydrous diethyl ether to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product can be purified using column chromatography or distillation.[7][8]

Column Chromatography Protocol:

-

Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a chromatography column and allow it to settle, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent and load it onto the column.

-

Elution: Elute the compound using a gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Determination of Isotopic Purity and Enrichment by Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic purity and distribution of isotopologues.[3][9][10]

Protocol:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a gas or liquid chromatograph for sample introduction.

-

Data Acquisition: Acquire the full scan mass spectrum of the analyte. The high resolution will allow for the separation of the different isotopologues (d0 to d5).

-

Data Analysis:

-

Integrate the ion chromatograms for each isotopologue.

-

Calculate the relative abundance of each isotopologue.

-

The isotopic purity is the percentage of the d5 isotopologue relative to the sum of all isotopologues.

-

Correct for the natural isotopic abundance of carbon-13 and nitrogen-15 (B135050) to accurately determine the deuterium enrichment.

-

Determination of Isotopic Enrichment by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the position of deuterium labeling and to quantify the isotopic enrichment.[11][12]

Protocol:

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a deuterated solvent (e.g., chloroform-d) containing a known internal standard.

-

¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the ethyl group protons confirms successful deuteration.

-

²H NMR Acquisition: Acquire a ²H (deuterium) NMR spectrum. The presence of a signal at the chemical shift corresponding to the ethyl group confirms the location of the deuterium labels.

-

Data Analysis: The isotopic enrichment can be calculated by comparing the integral of the residual proton signal in the ¹H NMR spectrum with the integral of a non-deuterated portion of the molecule (e.g., the methyl protons).

Visualizations

Caption: Workflow for the determination of isotopic purity and enrichment.

Caption: Conceptual diagram of isotopic enrichment.

References

- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. thermofisher.com [thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]

- 10. almacgroup.com [almacgroup.com]

- 11. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Natural Occurrence of 3-Ethyl-2,5-dimethylpyrazine in Food

Abstract: This document provides a comprehensive technical overview of 3-Ethyl-2,5-dimethylpyrazine (CAS No. 13360-65-1), a significant alkylpyrazine contributing to the desirable roasted, nutty, and cocoa-like aromas in a variety of thermally processed foods.[1] Its formation is primarily attributed to the Maillard reaction, a critical process in food science for flavor development.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering quantitative data on its natural occurrence, detailed analytical methodologies, and visual representations of its formation pathway and experimental workflows. The presence and concentration of this compound are often indicative of processing conditions and can be a key marker for the quality of products such as coffee and cocoa.[1]

Introduction

Alkylpyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are fundamental to the flavor profile of many cooked, roasted, and fermented foods.[2] Among these, 3-Ethyl-2,5-dimethylpyrazine has garnered significant interest due to its potent sensory characteristics, often described as roasted, cocoa, nutty, and potato-like.[1] It is a key aroma component in beverages like coffee and cocoa and has also been identified in products such as cooked beef, peanuts, and some cheeses.[1]

The primary formation route for this compound in food is the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars at elevated temperatures.[1] The specific precursors and reaction conditions, such as temperature, time, and pH, significantly influence the types and quantities of pyrazines formed.[1][3]

Natural Occurrence and Quantitative Data

3-Ethyl-2,5-dimethylpyrazine has been identified and quantified in a range of food products. Its concentration is highly dependent on the food matrix and the thermal processing it has undergone. The following table summarizes the quantitative data reported in the literature.

| Food Matrix | Concentration (mg/kg) | Reference |

| Cocoa | up to 2.8 | [4] |

| Coffee | up to 2.2 | [4] |

| Beer | up to 0.02 | [4] |

| Beef (Cooked) | up to 0.013 | [4] |

Note: Some literature may refer to isomers such as 2-Ethyl-3,5-dimethylpyrazine when discussing pyrazines in food. The data presented here is specific to 3-Ethyl-2,5-dimethylpyrazine (also named 2,5-dimethyl-3-ethylpyrazine).

Formation Pathway: The Maillard Reaction

The synthesis of 3-Ethyl-2,5-dimethylpyrazine in food is a direct consequence of the Maillard reaction. This non-enzymatic browning reaction is initiated by the condensation of a reducing sugar with an amino acid. The subsequent cascade of reactions, including Amadori rearrangement, Strecker degradation, and condensation of intermediate α-aminocarbonyl compounds, leads to the formation of a dihydropyrazine, which is then oxidized to produce the stable aromatic pyrazine (B50134) ring.

Caption: Simplified pathway of pyrazine formation via the Maillard reaction.

Experimental Protocols for Analysis

The gold standard for the identification and quantification of volatile and semi-volatile compounds like 3-Ethyl-2,5-dimethylpyrazine in complex food matrices is Gas Chromatography-Mass Spectrometry (GC-MS).[2] Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for sample preparation.[2][5]

Protocol: Analysis by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for the extraction and analysis of pyrazines from solid or liquid food matrices.[2][5]

1. Sample Preparation:

-

Homogenization: Solid food samples (e.g., roasted coffee beans, cocoa powder, baked goods) should be cryogenically ground to a fine, homogeneous powder to ensure representative sampling.[5][6] Liquid samples (e.g., beer) can be used directly.

-

Aliquoting: Weigh a precise amount of the homogenized sample (typically 1-5 g) into a headspace vial (e.g., 20 mL).[2][5]

-

Internal Standard: Add a known amount of an appropriate internal standard, such as a deuterated pyrazine analog, to the sample for accurate quantification.[2][5]

-

Matrix Modification (Optional): For some matrices like coffee, adding a saturated NaCl solution can enhance the release of volatile compounds by increasing the ionic strength of the aqueous phase.[2]

2. HS-SPME Procedure:

-

Equilibration: Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes). This allows the volatile pyrazines to partition into the headspace above the sample.[2][5]

-

Extraction: Expose an SPME fiber to the vial's headspace for a specific duration (e.g., 20-60 minutes). A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for adsorbing a broad range of volatile compounds, including pyrazines.[5][7]

3. GC-MS Analysis:

-

Desorption: Retract the SPME fiber and immediately insert it into the heated injection port of the gas chromatograph (e.g., at 250°C for 2-5 minutes) for thermal desorption of the analytes onto the GC column.[5]

-

Gas Chromatography (GC) Conditions:

-

Carrier Gas: Helium at a constant flow rate.[5]

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for separation.

-

Temperature Program: An initial low temperature is held, then ramped up to a final high temperature to elute compounds based on their boiling points and chemical properties.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[5]

-

Mass Analyzer: A quadrupole or Time-of-Flight (TOF) analyzer is commonly used.[5]

-

Acquisition Mode: Full scan mode is used for the identification of unknown compounds, while Selected Ion Monitoring (SIM) mode is used for targeted quantification of specific pyrazines to enhance sensitivity.[5]

-

4. Data Analysis:

-

Identification: Identify 3-Ethyl-2,5-dimethylpyrazine by comparing its mass spectrum and retention time with those of an authentic chemical standard or by matching against established mass spectral libraries (e.g., NIST, Wiley).[2][5]

-

Quantification: Calculate the concentration of the analyte based on the peak area ratio relative to the internal standard, using a calibration curve generated with known concentrations of the standard.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HS-SPME-GC-MS analytical method described above.

Caption: Experimental workflow for pyrazine analysis using HS-SPME-GC-MS.

References

- 1. 3-Ethyl-2,5-dimethylpyrazine | 13360-65-1 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Factors affecting the formation of alkylpyrazines during roasting treatment in natural and alkalinized cocoa powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,6-cocoa pyrazine, 13360-65-1 [thegoodscentscompany.com]

- 5. benchchem.com [benchchem.com]

- 6. www2.hcmuaf.edu.vn [www2.hcmuaf.edu.vn]

- 7. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Maillard Reaction Pathway for 3-Ethyl-2,5-dimethylpyrazine Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Maillard reaction pathway leading to the formation of 3-Ethyl-2,5-dimethylpyrazine (B149181), a significant flavor compound found in many thermally processed foods. This document details the precursor molecules, key mechanistic steps, influencing factors, and experimental protocols for the synthesis and analysis of this pyrazine (B50134) derivative.

Introduction

3-Ethyl-2,5-dimethylpyrazine is a volatile heterocyclic aromatic compound that contributes to the desirable roasted, nutty, and cocoa-like aromas in a variety of foods, including coffee, baked goods, and roasted meats. Its formation is primarily a result of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures. Understanding and controlling the formation of this potent aroma compound is of significant interest in the food and flavor industries, as well as in fields where the Maillard reaction is relevant, such as drug development, due to the potential formation of advanced glycation end-products (AGEs).

The Maillard Reaction Pathway to 3-Ethyl-2,5-dimethylpyrazine

The formation of 3-Ethyl-2,5-dimethylpyrazine through the Maillard reaction is a multi-step process involving the interaction of specific precursors and the generation of key reactive intermediates.

Precursor Molecules

The primary precursors for the formation of 3-Ethyl-2,5-dimethylpyrazine are:

-

Amino Acids: L-threonine and L-alanine are considered the most significant amino acid precursors.[1] They provide the necessary nitrogen atoms for the pyrazine ring and carbon atoms for the methyl and ethyl substituents.

-

Reducing Sugars: Monosaccharides such as glucose and fructose (B13574) are common reducing sugars that participate in the initial stages of the Maillard reaction.[2]

Mechanistic Steps

The formation of 3-Ethyl-2,5-dimethylpyrazine can be broadly divided into the following key stages:

Step 1: Formation of α-Aminoketones and Strecker Aldehydes

The initial step involves the Strecker degradation of amino acids. This reaction between an amino acid and an α-dicarbonyl compound (formed from sugar degradation) produces an α-aminoketone and a Strecker aldehyde.

-

From L-Threonine: L-threonine can be converted to aminoacetone, an important α-aminoketone intermediate.[3]

-

From L-Alanine: The Strecker degradation of alanine (B10760859) yields acetaldehyde, the Strecker aldehyde that provides the ethyl group to the pyrazine ring.[2]

Step 2: Formation of the Dihydropyrazine (B8608421) Intermediate

Two molecules of an α-aminoketone, such as aminoacetone, undergo self-condensation to form a dihydropyrazine intermediate, specifically 2,5-dimethyl-3,6-dihydropyrazine.[3]

Step 3: Oxidation and Alkylation

The unstable dihydropyrazine intermediate can follow two main pathways:

-

Oxidation: The dihydropyrazine can be oxidized to form the stable aromatic 2,5-dimethylpyrazine (B89654).

-

Alkylation followed by Oxidation: The dihydropyrazine intermediate can react with a Strecker aldehyde, such as acetaldehyde, in an aldol-type condensation. This is a crucial step for the formation of the ethyl substituent. The subsequent dehydration and oxidation of this adduct lead to the final product, 3-Ethyl-2,5-dimethylpyrazine.[3]

The following diagram illustrates the proposed Maillard reaction pathway for the formation of 3-Ethyl-2,5-dimethylpyrazine.

Quantitative Data on Formation

The yield of 3-Ethyl-2,5-dimethylpyrazine is influenced by various factors, including the type of precursors, temperature, pH, and reaction time. The following tables summarize available quantitative data from different model systems.

| Precursors | Reaction Conditions | Yield of 3-Ethyl-2,5-dimethylpyrazine | Reference |

| 2,5-Dimethylpyrazine, Propionaldehyde, FeSO₄·7H₂O, H₂O₂, H₂SO₄ | 50-60°C, 6 hours | 90.88% | [4] |

| L-Threonine, Acetaldehyde (Chemoenzymatic) | 30°C | 16.2% | [3] |

| L-Threonine (Enzymatic) | Not specified | 20.2% | [3] |

| Glucose, Lysine-Alanine mixture | 155°C, 20 minutes | 3.5-fold increase compared to single amino acids | [5] |

| Parameter | Condition | Effect on Pyrazine Formation | Reference |

| Temperature | Increasing temperature generally increases the rate of Maillard reactions and pyrazine formation, up to an optimal point. | A study on a chemoenzymatic reaction showed the highest yield of 3-ethyl-2,5-dimethylpyrazine at 30°C, with yields decreasing at higher temperatures. | [3] |

| pH | The Maillard reaction is generally favored under neutral to slightly alkaline conditions. | The conversion of aminoacetone to 2,5-dimethylpyrazine (a precursor to the target molecule) is a pH-dependent non-enzymatic reaction. | [6] |

| Reaction Time | Longer reaction times generally lead to higher yields of Maillard products, until reactants are consumed or degradation of products occurs. | In a synthesis from 2,5-dimethylpyrazine, the reaction was stopped after approximately 6 hours. | [4] |

Experimental Protocols

This section provides detailed methodologies for the laboratory-scale synthesis and analysis of 3-Ethyl-2,5-dimethylpyrazine.

Laboratory Synthesis via Maillard Reaction

This protocol describes a general method for synthesizing 3-Ethyl-2,5-dimethylpyrazine in a model system.

Materials:

-

L-Alanine

-

Glucose

-

Phosphate (B84403) buffer (pH 7.4)

-

Reaction vessel (e.g., sealed pressure-resistant glass tube)

-

Heating apparatus (e.g., oven, heating block)

-

Dichloromethane (B109758) (for extraction)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Reactant Preparation: Prepare aqueous solutions of L-alanine and glucose in the phosphate buffer. A typical molar ratio is 1:1.

-

Reaction Setup: Combine the L-alanine and glucose solutions in the reaction vessel.

-

Heating: Seal the vessel and heat at a controlled temperature, typically between 120°C and 180°C, for a specific duration (e.g., 20 minutes to several hours).

-

Cooling: After the designated reaction time, rapidly cool the vessel in an ice bath to quench the reaction.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the volatile compounds with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract using a rotary evaporator at a low temperature to avoid loss of volatile compounds.

-

Analysis: Analyze the resulting extract using Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis Protocol

This protocol outlines a general method for the quantification of 3-Ethyl-2,5-dimethylpyrazine in a reaction mixture or food matrix.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injector: Split/splitless injector.

-

Software for data acquisition and analysis.

GC-MS Conditions (Example):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (or split with a high split ratio for concentrated samples)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/min.

-

Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-300.

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for 3-Ethyl-2,5-dimethylpyrazine are m/z 136 (molecular ion), 121, and 108.

Quantification:

-

Prepare a calibration curve using standard solutions of 3-Ethyl-2,5-dimethylpyrazine of known concentrations.

-

An internal standard (e.g., a deuterated analog or a pyrazine with a similar structure and different retention time) should be used for accurate quantification.

-

The concentration of 3-Ethyl-2,5-dimethylpyrazine in the sample is determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

The following diagram illustrates a general experimental workflow for the synthesis and analysis of 3-Ethyl-2,5-dimethylpyrazine.

Conclusion

The formation of 3-Ethyl-2,5-dimethylpyrazine via the Maillard reaction is a complex yet crucial process in determining the flavor profile of many thermally processed foods. This guide has detailed the key precursors, mechanistic pathways, and influencing factors involved in its synthesis. The provided experimental protocols offer a foundation for researchers to further investigate and control the formation of this important aroma compound. A thorough understanding of these principles is essential for professionals in the food, flavor, and pharmaceutical industries to optimize product quality and ensure safety.

References

- 1. mdpi.com [mdpi.com]

- 2. datapdf.com [datapdf.com]

- 3. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Ethyl-2,5-diMethylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Ethyl-2,5-dimethylpyrazine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of the deuterated aromatic compound 3-Ethyl-2,5-dimethylpyrazine-d5. This information is critical for researchers in fields such as flavor chemistry, metabolomics, and pharmaceutical development who utilize stable isotope-labeled internal standards for quantitative analysis via gas chromatography-mass spectrometry (GC-MS).

Introduction to 3-Ethyl-2,5-dimethylpyrazine and its Deuterated Analog

3-Ethyl-2,5-dimethylpyrazine is a naturally occurring volatile organic compound found in a variety of roasted and fermented foods, contributing to their characteristic nutty, cocoa, and roasted aromas. Due to its potent sensory properties, it is also used as a flavoring agent.

In analytical chemistry, deuterated standards such as this compound are invaluable for stable isotope dilution assays. The five deuterium (B1214612) atoms on the ethyl group provide a distinct mass shift, allowing it to be easily distinguished from its non-deuterated counterpart in a sample matrix. This ensures high accuracy and precision in quantification by correcting for sample loss during preparation and variations in instrument response.

Mass Spectrometry of 3-Ethyl-2,5-dimethylpyrazine (Non-deuterated)

Understanding the fragmentation of the non-deuterated (d0) compound is essential for interpreting the mass spectrum of its deuterated (d5) analog. The electron ionization (EI) mass spectrum of 3-Ethyl-2,5-dimethylpyrazine is characterized by a prominent molecular ion and a key fragment resulting from benzylic cleavage.

Table 1: Key Mass Fragments of 3-Ethyl-2,5-dimethylpyrazine (d0)

| m/z | Ion | Fragmentation Pathway | Relative Abundance |

| 136 | [M]•+ | Molecular Ion | High |

| 121 | [M-CH₃]⁺ | Benzylic cleavage (loss of a methyl radical from the ethyl group) | High |

| 108 | [M-C₂H₄]•+ | McLafferty rearrangement (loss of ethene) | Moderate |

| 94 | [M-C₃H₆]•+ | Rearrangement and loss of propene | Low |

| 42 | [C₂H₂N]⁺ | Ring fragmentation | Moderate |

Predicted Mass Spectrometry Fragmentation of this compound

The deuteration of the ethyl group in this compound leads to predictable shifts in the mass-to-charge ratios of the molecular ion and its fragments. The molecular weight of the d5 analog is 141 g/mol .

Table 2: Predicted Key Mass Fragments of this compound

| m/z | Ion | Fragmentation Pathway | Relative Abundance |

| 141 | [M]•+ | Molecular Ion | High |

| 123 | [M-CD₂H]⁺ | Benzylic cleavage (loss of a deuterated methyl radical) | High |

| 111 | [M-C₂D₂H₂]•+ | McLafferty rearrangement (loss of deuterated ethene) | Moderate |

| 96 | [M-C₃D₂H₄]•+ | Rearrangement and loss of deuterated propene | Low |

| 42 | [C₂H₂N]⁺ | Ring fragmentation (no deuterium) | Moderate |

The primary fragmentation pathway for both the deuterated and non-deuterated compounds is the benzylic cleavage, resulting in the loss of a methyl radical from the ethyl group. In the d5 analog, this corresponds to the loss of a CD₂H radical, leading to the fragment at m/z 123.

Caption: Primary fragmentation pathways of this compound.

Experimental Protocols

The following provides a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Introduction: Place 1-5 g of the solid or liquid sample into a 20 mL headspace vial.

-

Internal Standard Spiking: Add a known amount of this compound solution (in a suitable solvent like methanol (B129727) or dichloromethane) to the vial.

-

Matrix Modification: For aqueous samples, add 1-2 g of NaCl to increase the ionic strength and promote the release of volatile compounds.

-

Equilibration: Seal the vial and incubate at 60°C for 30 minutes with agitation to allow for the equilibration of analytes between the sample and the headspace.

-

Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 20 minutes at 60°C.

-

Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

-

Inlet: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 5°C/min.

-

Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan.

-

SIM Ions (d0): m/z 136, 121

-

SIM Ions (d5): m/z 141, 123

-

-

Data Presentation and Interpretation

Quantitative data should be organized to clearly present the concentrations of the target analyte.

Table 3: Example Quantitative Data Summary

| Sample ID | Analyte Concentration (ng/g) | d5-Internal Standard Area | Analyte/IS Area Ratio |

| Control 1 | 10.5 | 5.2 x 10⁶ | 0.020 |

| Sample A | 25.2 | 5.1 x 10⁶ | 0.049 |

| Sample B | 18.7 | 5.3 x 10⁶ | 0.035 |

The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Conclusion

The predictable fragmentation pattern of this compound, primarily characterized by a molecular ion at m/z 141 and a major fragment at m/z 123, makes it an excellent internal standard for quantitative GC-MS analysis. The detailed experimental protocols provided herein offer a robust starting point for researchers to develop and validate their own analytical methods. The use of such deuterated standards is paramount for achieving the high levels of accuracy and reliability required in scientific research and drug development.

Technical Guide: Certificate of Analysis for 3-Ethyl-2,5-dimethylpyrazine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for 3-Ethyl-2,5-dimethylpyrazine-d5. This deuterated analog of a common flavor and aroma compound is primarily used as an internal standard in quantitative analytical studies, such as pharmacokinetic and metabolic profiling. Understanding the purity, identity, and stability of this compound is critical for ensuring the accuracy and reliability of experimental results.

Compound Information

| Parameter | Specification |

| Compound Name | This compound |

| CAS Number | Not available |

| Molecular Formula | C₈H₇D₅N₂ |

| Molecular Weight | 141.23 g/mol |

| Structure | |

| Appearance | Colorless to light yellow liquid |

| Storage | Store at 2-8°C, protected from light |

Analytical Data

The following tables summarize the quantitative data typically found on a CoA for this compound.

Table 2.1: Purity and Impurity Profile

| Test | Method | Specification | Result |

| Chemical Purity | GC-MS | ≥ 98.0% | 99.5% |

| Isotopic Purity (d5) | GC-MS | ≥ 99 atom % D | 99.6 atom % D |

| d0 Impurity | GC-MS | ≤ 0.5% | 0.1% |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.12% |

| Residual Solvents | Headspace GC | Complies with USP <467> | Compliant |

Table 2.2: Identity Confirmation

| Test | Method | Specification | Result |

| ¹H NMR | 300 MHz, CDCl₃ | Conforms to structure | Conforms |

| Mass Spectrum | GC-MS (EI) | Conforms to structure | Conforms |

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

-

Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL, split ratio 20:1.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Data Analysis: Chemical purity is determined by the area percentage of the main peak. Isotopic purity is calculated from the relative abundances of the deuterated and non-deuterated molecular ions.

Karl Fischer Titration for Water Content

-

Instrumentation: Mettler Toledo C20 Coulometric Karl Fischer Titrator.

-

Reagent: Hydranal™-Coulomat AG.

-

Sample Preparation: A known weight of the sample is accurately dissolved in a suitable anhydrous solvent.

-

Procedure: The prepared sample is injected into the titration cell. The instrument automatically titrates the water present and calculates the water content as a percentage of the sample weight.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Instrumentation: Bruker Avance III 300 MHz NMR Spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired and processed. The chemical shifts, multiplicities, and integrations of the observed signals are compared with the expected pattern for this compound to confirm its identity.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

Caption: Workflow for generating a Certificate of Analysis.

Caption: Experimental workflow for GC-MS analysis.

Biosynthesis of Alkylpyrazines in Microbial Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylpyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant contributors to the flavor and aroma of a wide variety of foods and beverages. Beyond their sensory properties, certain alkylpyrazines have garnered interest in the pharmaceutical industry for their potential biological activities. Microbial biosynthesis offers a promising and sustainable alternative to chemical synthesis for the production of these valuable compounds. This technical guide provides a comprehensive overview of the core principles of alkylpyrazine biosynthesis in microbial systems, with a focus on the underlying metabolic pathways, key enzymes, and regulatory mechanisms. This document also furnishes detailed experimental protocols for the study and quantification of these compounds, alongside a compilation of quantitative production data from various microbial platforms.

Core Biosynthetic Pathways

The microbial production of alkylpyrazines primarily revolves around the metabolism of amino acids and sugars, leading to the formation of key precursor molecules that spontaneously or enzymatically condense to form the pyrazine (B50134) ring. The most well-characterized pathways are found in bacteria, particularly in the genus Bacillus.

2,5-Dimethylpyrazine (2,5-DMP) Biosynthesis

The biosynthesis of 2,5-DMP predominantly utilizes L-threonine as the primary precursor. The pathway involves an initial enzymatic conversion followed by a series of non-enzymatic reactions.[1]

-

Enzymatic Conversion of L-Threonine: The key enzyme in this pathway is L-threonine 3-dehydrogenase (TDH) , which oxidizes L-threonine to L-2-amino-acetoacetate.[1]

-

Formation of Aminoacetone: L-2-amino-acetoacetate is an unstable intermediate that spontaneously decarboxylates to form aminoacetone.[1]

-

Condensation and Aromatization: Two molecules of aminoacetone undergo a spontaneous, pH-dependent condensation to form 3,6-dihydro-2,5-dimethylpyrazine, which is then oxidized to the aromatic 2,5-DMP.[1]

A competing pathway for L-2-amino-acetoacetate involves the enzyme 2-amino-3-ketobutyrate coenzyme A ligase (KBL) , which cleaves the intermediate into glycine (B1666218) and acetyl-CoA. Inactivation of the gene encoding KBL has been shown to significantly enhance the production of 2,5-DMP by redirecting the metabolic flux towards aminoacetone formation.[1]

References

Methodological & Application

The Gold Standard for Flavor and Aroma Analysis: 3-Ethyl-2,5-dimethylpyrazine-d5 as an Internal Standard in GC-MS

Application Note

Introduction

The accurate quantification of volatile and semi-volatile compounds, such as pyrazines, is paramount in the food, beverage, and flavor industries. Pyrazines are a critical class of nitrogen-containing heterocyclic aromatic compounds that significantly contribute to the desirable roasted, nutty, and cocoa-like aromas in products like coffee, cocoa, and baked goods. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for their analysis. However, matrix effects and variations during sample preparation and injection can impede accurate quantification. The use of a stable isotope-labeled internal standard, such as 3-Ethyl-2,5-dimethylpyrazine-d5, offers a robust solution to these challenges, ensuring the highest level of accuracy and precision through a technique known as Stable Isotope Dilution Analysis (SIDA).

Principle of Stable Isotope Dilution Analysis (SIDA)

SIDA is a highly accurate method for quantifying compounds. It involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process.[1] The labeled compound is chemically identical to the native analyte and thus behaves similarly during extraction, concentration, and chromatographic separation.[1] However, it is distinguishable by the mass spectrometer due to its higher mass. By measuring the ratio of the native analyte to the isotopically labeled internal standard, any losses during sample workup or inconsistencies in instrument response are corrected for, leading to highly reliable quantitative results.[1] Deuterated pyrazines, like this compound, are considered the "gold standard" for this purpose.

Application: Quantification of Pyrazines in Roasted Coffee and Cocoa

The characteristic aroma of roasted coffee and cocoa is largely defined by the presence and concentration of various alkylpyrazines formed during the Maillard reaction.[1][2] Accurate measurement of these compounds is crucial for quality control and product development. The use of this compound as an internal standard allows for the precise quantification of its non-labeled counterpart and other similar pyrazines in these complex matrices.

Experimental Workflow and Protocols

A typical workflow for the analysis of pyrazines in food matrices using this compound as an internal standard is depicted below.

Caption: A typical experimental workflow for the analysis of pyrazine derivatives in food samples.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Pyrazines in Coffee and Cocoa

This protocol is suitable for the extraction and quantification of volatile pyrazines from solid food matrices.[3]

1. Sample Preparation and Extraction:

-

Weigh 1-3 g of the homogenized sample (e.g., ground coffee, cocoa powder) into a 20 mL headspace vial.

-

Add a precise volume of a standard solution of this compound in a suitable solvent (e.g., methanol) to achieve a final concentration relevant to the expected analyte concentration.

-

Seal the vial immediately.

-

Place the vial in a heating block or water bath and equilibrate the sample at 60-80°C for 15-30 minutes to allow the volatile pyrazines to partition into the headspace.

-

Expose a Solid-Phase Microextraction (SPME) fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) at the same temperature to adsorb the analytes.

2. GC-MS Analysis:

-

Injector: Thermally desorb the analytes from the SPME fiber in the GC injector port at 250-270°C for 2-5 minutes in splitless mode.

-

GC Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 4°C/min.

-

Hold at 240°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the target pyrazines and the internal standard. For 3-Ethyl-2,5-dimethylpyrazine, the quantification ion is typically m/z 136, and for its d5-labeled internal standard, it would be m/z 141.

-

3. Data Analysis and Quantification:

-

Integrate the peak areas of the quantification ions for the native pyrazines and this compound.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Prepare a calibration curve by analyzing a series of standards containing known concentrations of the target pyrazines and a constant concentration of the internal standard. Plot the peak area ratio against the concentration of the analyte.

-

Determine the concentration of the pyrazines in the sample by interpolating their peak area ratios on the calibration curve.

Quantitative Data and Method Performance

The following tables summarize typical performance data for the quantification of pyrazines in food matrices using GC-MS with an internal standard.

Table 1: Analytical Characteristics of a Validated GC-MS Method for Pyrazine Analysis in Cocoa Powder [4]

| Analyte | Retention Time (min) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |

| 2-Methylpyrazine | 8.54 | 0.15 | 0.50 | 98.6 |

| 2,5-Dimethylpyrazine | 10.23 | 0.12 | 0.40 | 97.5 |

| 2,3-Dimethylpyrazine | 10.51 | 0.18 | 0.60 | 96.3 |

| 2,3,5-Trimethylpyrazine | 12.87 | 0.21 | 0.70 | 97.1 |

| 2,3,5,6-Tetramethylpyrazine | 15.19 | 0.25 | 0.83 | 98.2 |

LOD (Limit of Detection) and LOQ (Limit of Quantification) were calculated based on a signal-to-noise ratio of 3 and 10, respectively.[4]

Table 2: Method Validation Data for Pyrazine Quantification in Flavor-Enhanced Oils using MHS-SPME-arrow-GC-MS [5]

| Analyte | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | RSD (Intra-day, %) | RSD (Inter-day, %) |

| 2-Methylpyrazine | 2 | 6 | 95.8 - 105.3 | < 15 | < 16 |

| 2,5-Dimethylpyrazine | 5 | 15 | 92.4 - 108.7 | < 15 | < 16 |

| 2,6-Dimethylpyrazine | 5 | 15 | 91.6 - 109.2 | < 15 | < 16 |

| 2-Ethyl-5-methylpyrazine | 10 | 30 | 94.5 - 106.1 | < 15 | < 16 |

| 2,3,5-Trimethylpyrazine | 15 | 45 | 93.3 - 107.4 | < 15 | < 16 |

| 3-Ethyl-2,5-dimethylpyrazine | 20 | 60 | 92.8 - 108.0 | < 15 | < 16 |

This study utilized [2H6]-2-methyl-pyrazine as a stable isotope internal standard for comparison and validation of the method.[5]

Logical Relationship in Internal Standard Quantification

The core principle of using an internal standard is based on a consistent response factor relative to the analyte.

Caption: Logical relationship for quantification using an internal standard.

This compound is an excellent internal standard for the GC-MS based quantification of pyrazines in complex food and flavor matrices. Its use in Stable Isotope Dilution Analysis (SIDA) effectively mitigates variations in sample preparation and instrument response, leading to highly accurate and precise results. The protocols and performance data presented here provide a solid foundation for researchers, scientists, and drug development professionals to implement robust and reliable analytical methods for pyrazine analysis.

References

- 1. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Factors affecting the formation of alkylpyrazines during roasting treatment in natural and alkalinized cocoa powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Stable Isotope Dilution Analysis (SIDA) of 3-Ethyl-2,5-dimethylpyrazine-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,5-dimethylpyrazine is a key aroma compound found in a variety of roasted and thermally processed foods, contributing to their characteristic nutty and roasted flavors. Accurate quantification of this volatile compound is crucial for quality control in the food and beverage industry, as well as in flavor and fragrance research. Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise analytical technique for the quantification of target analytes.[1] This method utilizes a stable isotope-labeled version of the analyte, in this case, 3-Ethyl-2,5-dimethylpyrazine-d5, as an internal standard. Because the deuterated standard is chemically identical to the native compound, it behaves similarly during sample preparation and analysis, allowing for the correction of any analyte loss during these steps and leading to highly accurate results.[1]

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Ethyl-2,5-dimethylpyrazine using SIDA with this compound as the internal standard, primarily employing Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Stable Isotope Dilution Analysis (SIDA)

SIDA is a robust quantification method that relies on the addition of a known amount of an isotopically labeled analogue of the target analyte to the sample. The labeled compound, or internal standard, has a different mass from the native analyte but exhibits nearly identical chemical and physical properties. This allows it to act as an ideal internal standard, co-eluting with the analyte of interest during chromatographic separation. By measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard, the concentration of the native analyte in the sample can be accurately determined, compensating for any losses during sample preparation and injection.

References

Application Note: Quantification of Pyrazines in Coffee Using 3-Ethyl-2,5-dimethylpyrazine-d5 as an Internal Standard

Abstract

Pyrazines are a critical class of volatile aromatic compounds that significantly contribute to the desirable nutty, roasted, and earthy flavors of coffee. Accurate quantification of these compounds is essential for quality control, flavor profiling, and research into the impact of roasting and brewing techniques on coffee aroma. This application note details a robust and sensitive method for the quantification of various pyrazines in roasted coffee beans using gas chromatography-mass spectrometry (GC-MS) with a stable isotope dilution assay (SIDA). The method employs 3-Ethyl-2,5-dimethylpyrazine-d5 as an internal standard to ensure high accuracy and precision by correcting for variations in sample preparation and instrument response.

Introduction

The characteristic aroma of roasted coffee is a complex mixture of hundreds of volatile compounds, with pyrazines being among the most significant contributors to its distinct flavor profile.[1] These heterocyclic nitrogen-containing compounds are primarily formed during the Maillard reaction and Strecker degradation of amino acids and reducing sugars during the roasting process.[2] The concentration and composition of pyrazines in coffee are influenced by various factors, including the bean origin, roasting degree, and brewing method.[3][4]

Stable isotope dilution analysis (SIDA) coupled with GC-MS is a powerful technique for the accurate quantification of volatile compounds in complex matrices like coffee.[5][6][7][8] This method involves the addition of a known amount of a stable isotope-labeled analog of the analyte as an internal standard. The deuterated standard, this compound, is an ideal choice as it shares similar chemical and physical properties with the target pyrazines, ensuring comparable extraction efficiency and chromatographic behavior, while being distinguishable by its mass-to-charge ratio in the mass spectrometer.

This application note provides a detailed protocol for the extraction, separation, and quantification of key pyrazines in coffee samples.

Experimental Workflow

Caption: Experimental workflow for the quantification of pyrazines in coffee.

Detailed Experimental Protocols

Materials and Reagents

-

Roasted Coffee Beans

-

This compound (Internal Standard)

-

Pyrazine (B50134) Standards (e.g., 2-Methylpyrazine, 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, 2-Ethylpyrazine, 2-Ethyl-5-methylpyrazine, Trimethylpyrazine)

-

Deionized Water

-

Methanol (B129727) (HPLC Grade)

-

20 mL Headspace Vials with Septa Caps

-

Solid-Phase Microextraction (SPME) Fiber Assembly (e.g., DVB/CAR/PDMS)

Equipment

-

Analytical Balance

-

Coffee Grinder

-

Vortex Mixer

-

Heating Block or Water Bath

-

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

-

SPME-compatible GC Inlet

Sample Preparation

-

Grinding: Weigh 10 g of roasted coffee beans and grind to a uniform, fine powder.

-

Aliquoting: Accurately weigh 1.0 g of the ground coffee into a 20 mL headspace vial.

-

Internal Standard Spiking: Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL. Add 10 µL of this stock solution to the ground coffee in the vial.

-

Solvent Addition: Add 5 mL of deionized water to the vial. Water has been shown to be a superior extraction solvent compared to dichloromethane (B109758) for pyrazines in coffee.[5][6]

-

Equilibration: Immediately seal the vial with a septum cap. Vortex the mixture for 30 seconds. Place the vial in a heating block or water bath set at 60°C for 30 minutes to allow the pyrazines to partition into the headspace.

GC-MS Analysis

-

SPME Extraction: After equilibration, expose the SPME fiber to the headspace of the vial at 60°C for 20 minutes.

-

Desorption: Retract the fiber and immediately insert it into the GC inlet heated to 250°C for a 5-minute desorption.

-

GC-MS Conditions:

-

GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: 5°C/min to 150°C.

-

Ramp 2: 15°C/min to 250°C, hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

-

Selected Ion Monitoring (SIM) Parameters

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 2-Methylpyrazine | 94 | 67, 42 |

| 2,5-Dimethylpyrazine | 108 | 81, 53 |

| 2,6-Dimethylpyrazine | 108 | 81, 53 |

| 2-Ethylpyrazine | 108 | 81, 53 |

| 2-Ethyl-5-methylpyrazine | 122 | 107, 79 |

| Trimethylpyrazine | 122 | 95, 67 |

| 3-Ethyl-2,5-dimethylpyrazine | 136 | 121, 94 |

| This compound | 141 | 126, 99 |

Note: The specific ions for this compound are predicted based on a +5 Da shift from the parent compound. These should be confirmed experimentally.

Data Presentation and Quantification

Calibration curves should be prepared using a series of standard solutions containing known concentrations of the target pyrazines and a constant concentration of the this compound internal standard. The concentration of each pyrazine in the coffee sample is calculated using the following formula:

Concentration of Analyte = (AreaAnalyte / AreaIS) * (ConcentrationIS / Response Factor)

Where:

-

AreaAnalyte is the peak area of the analyte.

-

AreaIS is the peak area of the internal standard.

-

ConcentrationIS is the concentration of the internal standard.

-

Response Factor is determined from the calibration curve.

Representative Quantitative Data

The following table summarizes typical concentration ranges of key pyrazines found in roasted coffee, as reported in the literature. Actual concentrations will vary depending on the specific coffee sample and roasting conditions.

| Pyrazine | Typical Concentration Range (mg/kg) in Roasted Coffee |

| 2-Methylpyrazine | 5.0 - 50.0[5][6] |

| 2,5-Dimethylpyrazine | 3.0 - 30.0[5][6] |

| 2,6-Dimethylpyrazine | 2.0 - 25.0[5][6] |

| 2-Ethylpyrazine | 0.5 - 10.0[5][6] |

| 2-Ethyl-5-methylpyrazine | 0.5 - 8.0[5][6] |

| 2,3,5-Trimethylpyrazine | 1.0 - 15.0[5][6] |

| 2,3-Dimethylpyrazine | 0.1 - 5.0[5][6] |

| 2-Ethyl-3-methylpyrazine | 0.1 - 4.0[5][6] |

The total concentration of alkylpyrazines in commercially available ground coffee can range from 82.1 to 211.6 mg/kg.[2][5][6]

Conclusion

The described SIDA-GC-MS method utilizing this compound as an internal standard provides a highly accurate and reproducible means for quantifying pyrazines in coffee. This protocol is suitable for researchers, scientists, and professionals in the food and beverage industry for routine quality control, flavor analysis, and research and development purposes. The use of a deuterated internal standard effectively compensates for matrix effects and variations in sample handling, leading to reliable quantitative results.

References

- 1. 3-Ethyl-2,5-diMethylpyrazine | 13360-65-1 [chemicalbook.com]

- 2. 3-Ethyl-2,5-dimethylpyrazine | 13360-65-1 | Benchchem [benchchem.com]

- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 4. Pyrazine, 3-ethyl-2,5-dimethyl- [webbook.nist.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3-Ethyl-2,5-diMethylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pyrazine Analysis in Cocoa Beans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a critical class of volatile aromatic compounds that significantly contribute to the desirable roasted and nutty flavors of cocoa and chocolate.[1] Formed primarily through Maillard reactions during the roasting of cocoa beans, the qualitative and quantitative analysis of pyrazines is paramount for quality control, flavor profiling, and the development of new cocoa-based products. This document provides detailed application notes and protocols for the sample preparation of cocoa beans for pyrazine (B50134) analysis, with a focus on Solid-Phase Microextraction (SPME), Simultaneous Distillation-Extraction (SDE), and Stir Bar Sorptive Extraction (SBSE).

Key Pyrazines in Cocoa

Several alkylpyrazines are key contributors to the characteristic aroma of roasted cocoa. The most significant of these include:

-

2-Methylpyrazine

-

2,5-Dimethylpyrazine

-

2,3-Dimethylpyrazine

-

2,3,5-Trimethylpyrazine

-

2,3,5,6-Tetramethylpyrazine[2]

The concentration and ratio of these pyrazines can be indicative of the degree of roasting and the overall quality of the cocoa beans.[3]

Sample Preparation Methodologies

The selection of an appropriate sample preparation technique is crucial for the accurate and reliable quantification of pyrazines in the complex matrix of cocoa beans. The ideal method should be sensitive, reproducible, and efficient in extracting the target analytes.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and versatile technique for the extraction of volatile and semi-volatile compounds from solid and liquid samples.[4] It involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace of a heated sample, followed by thermal desorption of the analytes in the gas chromatograph (GC) injector.

Materials and Equipment:

-

Roasted cocoa beans

-

Grinder

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[5]

-

Heated agitator or water bath

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Sample Grinding: Grind the roasted cocoa beans into a fine powder.

-

Sample Weighing: Accurately weigh 1-5 g of the ground cocoa powder into a 20 mL headspace vial.[2]

-

Internal Standard Addition (Optional but Recommended): Spike the sample with a known amount of an appropriate internal standard (e.g., deuterated pyrazine analog) for improved quantitative accuracy.

-

Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and aluminum cap.

-

Incubation/Equilibration: Place the vial in a heated agitator or water bath set to a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow for the volatilization of pyrazines into the headspace.[4][6]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 15-60 minutes) while maintaining the temperature.[1][6]

-

Desorption: Retract the fiber and immediately insert it into the heated GC injector (e.g., 250-270°C) for thermal desorption of the analytes onto the GC column.[7] Desorption times typically range from 1 to 5 minutes.

Workflow for HS-SPME of Pyrazines from Cocoa Beans

References

- 1. Quantitative analysis of alkylpyrazines in regular- and low-fat commercial peanut butter preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Evaluation of solid-phase micro-extraction coupled to gas chromatography-mass spectrometry for the headspace analysis of volatile compounds in cocoa products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Factors affecting the formation of alkylpyrazines during roasting treatment in natural and alkalinized cocoa powder - PubMed [pubmed.ncbi.nlm.nih.gov]

Analysis of Volatile Pyrazines Using Headspace SPME-GC-MS: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of volatile pyrazines using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Pyrazines are a critical class of aromatic nitrogen-containing heterocyclic compounds that significantly contribute to the aroma and flavor profiles of various food products, and also serve as important structural motifs in pharmaceuticals.[1] The accurate and sensitive determination of these compounds is essential for quality control in the food and beverage industry and for characterization in drug development.

Introduction to HS-SPME-GC-MS for Pyrazine (B50134) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like pyrazines.[1] The gas chromatograph separates individual pyrazines from a complex mixture, and the mass spectrometer provides fragmentation patterns that act as a "fingerprint" for identification.[1]

HS-SPME is a solvent-free sample preparation technique that is highly effective for the extraction and concentration of volatile analytes from a sample matrix.[2] In this method, a coated fiber is exposed to the headspace above the sample, where volatile compounds partition between the sample matrix, the headspace, and the fiber coating. The trapped analytes are then thermally desorbed into the GC injector for analysis. This technique is particularly advantageous due to its simplicity, sensitivity, and reduction of matrix effects.[3]

Experimental Protocols

This section details the recommended methodologies for the analysis of volatile pyrazines in various matrices using HS-SPME-GC-MS.

Protocol 1: General Screening of Volatile Pyrazines in Food and Beverage Matrices

This protocol is suitable for the extraction and analysis of a broad range of volatile pyrazines from solid or liquid samples such as coffee, cocoa, roasted nuts, and beer.

1. Sample Preparation: